2-Amino-N-(3,5-dimethoxyphenyl)acetamide

CAS No.: 1017029-28-5

Cat. No.: VC8190990

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017029-28-5 |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2-amino-N-(3,5-dimethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

| Standard InChI Key | DCSPSFBKITVNES-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)NC(=O)CN)OC |

| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CN)OC |

Introduction

Chemical Structure and Nomenclature

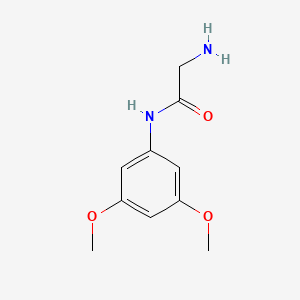

The compound’s IUPAC name is 2-amino-N-(3,5-dimethoxyphenyl)acetamide, with the molecular formula C₁₀H₁₄N₂O₃ (Table 1). Its structure consists of:

-

Acetamide core: A central acetamide group (-CH₂C(=O)-NH₂).

-

3,5-Dimethoxyphenyl substituent: A benzene ring with methoxy groups at the 3- and 5-positions.

-

2-Amino group: A primary amine attached to the acetamide nitrogen.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| SMILES | COC1=CC(=CC(=C1)NC(=O)CN)OC |

| InChI | InChI=1S/C10H14N2O3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

| PubChem CID | 24704538 |

Physical and Chemical Properties

Available data from chemical databases and suppliers provide the following insights:

Physical Properties

| Property | Value |

|---|---|

| Appearance | White or off-white powder |

| Solubility | Limited water solubility; soluble in polar organic solvents (e.g., DMSO, DMF) |

| Storage | Room temperature, protected from moisture and light |

Spectroscopic Data

-

¹H NMR: Peaks corresponding to methoxy protons (~3.8–3.9 ppm), aromatic protons (~6.5–7.5 ppm), and NH₂ protons (~2.0–2.5 ppm).

-

IR Spectroscopy: Strong amide C=O stretch (~1650 cm⁻¹) and NH₂ bending vibrations (~1550–1600 cm⁻¹).

Applications in Research and Industry

Medicinal Chemistry

-

Drug Design: Serves as a scaffold for developing α-adrenergic agonists or serotonin receptor modulators.

-

Prodrug Development: The amide bond could be cleaved enzymatically to release active metabolites.

Material Science

-

Polymer Additives: Methoxy groups may enhance solubility or thermal stability in polymer matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume